

Technical Guide: DTUN - A Lipophilic Hyponitrite Radical Initiator

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Compound of Interest

Compound Name: DTUN

Cat. No.: B10822072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for **DTUN**, a notable lipophilic hyponitrite radical initiator. It is intended to serve as a foundational resource for professionals engaged in research and development, particularly in the study of ferroptosis and antioxidant activity.

Chemical Identity and Properties

DTUN is the common acronym for the chemical compound (E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene. It functions as a radical initiator, a crucial component in specific biochemical assays designed to investigate oxidative stress and cell death pathways. Despite a thorough search of chemical databases and supplier information, a specific CAS number for **DTUN** could not be located at the time of this publication.

The following table summarizes the key chemical identifiers for **DTUN**, providing a standardized reference for its molecular structure and properties.

Identifier	Value	Source
IUPAC Name	(E)-1,2-bis((2-methyldecan-2-yl)oxy)diazene	N/A
Chemical Formula	C ₂₂ H ₄₆ N ₂ O ₂	[1]
Molecular Weight	370.6 g/mol	[1]
SMILES	CC(C) (CCCCCCCC)O/N=N/OC(C) (C)CCCCCCCC	[1]
InChI	InChI=1S/C ₂₂ H ₄₆ N ₂ O ₂ /c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H ₂ ,1-6H ₃ /b24-23+	[1]
InChIKey	PMZYNORKCNTVQB- WCWDXBQESA-N	[1]

Mechanism of Action and Applications

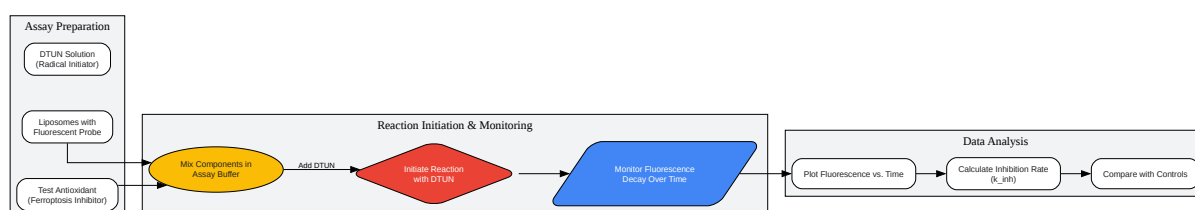
DTUN serves as a lipophilic hyponitrite radical initiator.[1] Its primary application is in the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay.[1] This assay is instrumental in the development of ferroptosis inhibitors and for studying the behavior of antioxidants within lipid membranes.[1]

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Understanding the mechanisms of ferroptosis and identifying compounds that can inhibit this process are of significant interest in the context of various diseases, including neurodegenerative disorders and cancer.

In the FENIX assay, **DTUN** is used to initiate the co-autoxidation of specific fluorescent probes embedded within liposomes, mimicking the lipid peroxidation process central to ferroptosis. The assay measures the ability of potential antioxidant compounds to inhibit this **DTUN**-initiated oxidation, thereby providing a quantitative measure of their anti-ferroptotic potency.[1]

Experimental Workflow: The FENIX Assay

The following diagram illustrates the general workflow of the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay, highlighting the role of **DTUN** as a radical initiator. This assay is a powerful tool for screening and characterizing potential inhibitors of ferroptosis.

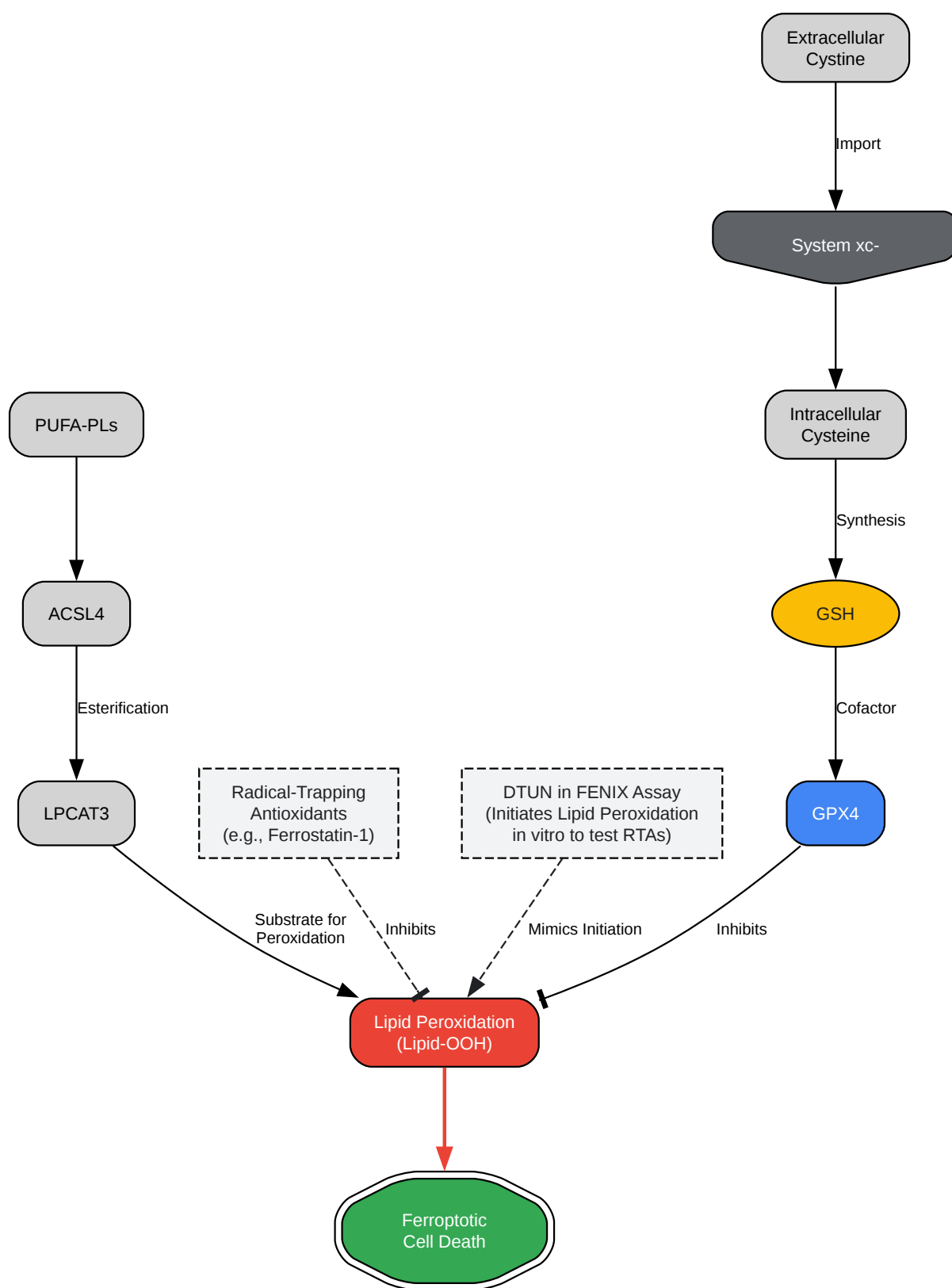


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FENIX Assay Workflow Diagram

Signaling Pathway Context: Ferroptosis

DTUN's utility is intrinsically linked to the study of ferroptosis. The diagram below provides a simplified overview of the ferroptosis pathway, indicating where radical-trapping antioxidants (the class of compounds often studied using the FENIX assay) intervene.



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Simplified Ferroptosis Pathway and Points of Intervention

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References

- 1. Beyond DPPH: Use of Fluorescence-Enabled Inhibited Autoxidation to Predict Oxidative Cell Death Rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
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